molecular formula C7H6F3NS B1345599 4-(Trifluoromethylthio)aniline CAS No. 372-16-7

4-(Trifluoromethylthio)aniline

Cat. No.: B1345599
CAS No.: 372-16-7
M. Wt: 193.19 g/mol
InChI Key: OHHHTUXVBNGOGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a 4-substituted aniline derivative , and it’s possible that it may interact with biological targets in a similar manner to other aniline derivatives.

Mode of Action

As a 4-substituted aniline derivative , it may interact with its targets through mechanisms similar to other aniline derivatives These could include binding to proteins or enzymes, altering their function, and leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethylthio)aniline . Factors such as temperature, pH, and the presence of other molecules can affect how it interacts with its targets and its overall effectiveness. Additionally, its stability could be affected by light, heat, and other environmental conditions.

Preparation Methods

The synthesis of 4-(Trifluoromethylthio)aniline can be achieved through several routes. One common method involves the reaction of 4-nitroaniline with trifluoromethylthiolating agents under specific conditions. Industrial production methods often involve the use of specialized catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

4-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethylthio)aniline is a chemical compound with applications in scientific research, medicine, and industry . It is used as an intermediate in the production of pesticides, insecticides, and acaricides . It is also a key agricultural intermediate that can be synthesized from 4-nitrobromobenzene .

Scientific Research Applications

This compound has applications in chemistry and biology.

Chemistry
It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals. One synthetic pathway begins with 4-nitrobromobenzene . This process involves obtaining 4-nitrothioanisole through the methylthiotriazine of 4-nitrobromobenzene with the sodium salt of methyl mercaptan, with a phase-transfer catalyst yielding 91.4%. Chlorination then produces 4-(trifuroromethylthio)nitrobenzene with an 83.7% yield, followed by fluorination with an 86.3% yield. Finally, hydrogenation in the presence of Pd/C yields this compound with a 98% yield .

Biology
Derivatives of this compound are studied for their potential biological activities and interactions with biological targets.

Medicine
this compound is involved in synthesizing toltrazuril, a pharmaceutical used to treat coccidiosis in animals.

Industry
This compound is used to develop advanced materials with unique properties, such as enhanced stability and binding affinity.

Biological Activity

4-(Trifluoromethylthio)aniline is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethylthio group attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, allowing for effective interaction with various biological targets.

Molecular Formula: C7H6F3NS
Molecular Weight: 201.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The trifluoromethylthio group can interact with enzyme active sites, potentially inhibiting their function. This interaction may lead to altered metabolic pathways within cells.
  • Protein-Ligand Interactions: The compound's structure allows it to bind effectively to proteins, influencing their activity and stability.
  • Cell Membrane Interaction: Enhanced lipophilicity aids in the penetration of biological membranes, facilitating cellular uptake and subsequent biological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Properties: Studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, compounds with similar structures have reported IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Antimicrobial Activity: The compound has been investigated for its potential as an antimicrobial agent. Its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Insecticidal and Acaricidal Properties: The unique chemical properties imparted by the trifluoromethylthio group make it a candidate for agricultural applications, particularly as an insecticide or acaricide .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various aniline derivatives, including those substituted with trifluoromethylthio groups. The results showed that compounds with this substitution exhibited enhanced inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. The study revealed that certain derivatives had MICs as low as 18.7 μM, demonstrating their potential as novel therapeutic agents against resistant bacterial strains .

Data Tables

Biological Activity IC50/MIC Values Target Cells/Organisms
AntiproliferativeIC50: ~3-6 μMHeLa, MDA-MB-231
AntimicrobialMIC: 0.070 - 35.8 μMStaphylococcus aureus
InsecticidalNot quantifiedVarious insect species

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHHTUXVBNGOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190681
Record name 4-((Trifluoromethyl)thio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372-16-7
Record name 4-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Trifluoromethyl)thio)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((Trifluoromethyl)thio)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trifluoromethyl)thio]aniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To p-nitrophenyl trifluoromethyl sulfide (3.0 g) in absolute ethanol (30 ml) is added Adams catalyst (Pt2O, 0.026 g). The mixture is hydrogenated in a Parr vessel at 50 lbs/sq. in. for about 15 min. The reaction is worked up by filtering through Celite and evaporating to yield p-aminophenyl trifluoromethyl sulfide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant advantage of the synthetic method for 4-(Trifluoromethylthio)aniline described in the research?

A: The research presents a novel and efficient method for synthesizing this compound from readily available starting materials. [] This method utilizes a 4-(trichloromethylthio)aniline intermediate (represented by general formula (II) in the research) and facilitates a high-yield production process using standard laboratory equipment. [] This is a significant improvement over previous methods, potentially making the compound more accessible for research and development purposes.

Q2: Can you provide details about the structure and formula of the 4-(trichloromethylthio)aniline intermediate mentioned in the research?

A: The 4-(trichloromethylthio)aniline intermediate is represented by the general formula (II) in the research paper: []

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